2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid is a complex organic compound notable for its structural features and potential applications in pharmaceutical research. This compound is classified under amino acids and derivatives, specifically as a modified phenylalanine derivative. It is recognized for its role in peptide synthesis and as a building block in medicinal chemistry.
The compound is synthesized through various chemical processes and is commercially available from multiple suppliers, including LGC Standards and BLD Pharm. The specific CAS number for this compound is 2350142-58-2, which aids in its identification in chemical databases and literature.
This compound falls under the category of amino acids, particularly those modified with aromatic groups. It features a fluorenylmethoxycarbonyl group, which is often used in the protection of amino acids during peptide synthesis.
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular formula of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid is C25H22ClNO4.
OC(=O)[C@H](Cc1c(SC(c2ccccc2)(c3ccccc3)c4ccccc4)[nH]c5ccccc15)NC(=O)OCC6c7ccccc7c8ccccc68| Property | Value |
|---|---|
| Molecular Formula | C25H22ClNO4 |
| Molecular Weight | 435.90 g/mol |
| CAS Number | 2350142-58-2 |
| SMILES | As above |
The compound can undergo various chemical reactions typical for amino acids and their derivatives:
Technical details such as reaction mechanisms and conditions (e.g., temperature, catalysts) are essential for understanding these transformations.
The mechanism of action for this compound primarily relates to its role as a building block in peptide synthesis. Upon incorporation into peptides, it may influence biological activity through:
Research indicates that modifications like those present in this compound can significantly alter pharmacokinetic properties, including absorption and distribution.
This compound has significant applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: